molecular formula C19H32Cl2P+ B186476 Tributyl(2,4-dichlorobenzyl)phosphonium CAS No. 7695-87-6

Tributyl(2,4-dichlorobenzyl)phosphonium

Cat. No. B186476
CAS RN: 7695-87-6
M. Wt: 362.3 g/mol
InChI Key: OAGIOQZKOZPWKF-UHFFFAOYSA-N
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Description

Tributyl(2,4-dichlorobenzyl)phosphonium (TDBP) is a quaternary ammonium compound that has been widely used in scientific research due to its unique properties. It is a cationic surfactant that has a long hydrophobic tail and a positively charged head. This compound has been used in various applications, including as a phase transfer catalyst, antimicrobial agent, and surfactant.

Mechanism Of Action

The mechanism of action of Tributyl(2,4-dichlorobenzyl)phosphonium is not well understood. However, it is believed that Tributyl(2,4-dichlorobenzyl)phosphonium acts by disrupting the cell membrane of microorganisms, leading to cell death. Additionally, Tributyl(2,4-dichlorobenzyl)phosphonium has been shown to inhibit the growth of bacteria and fungi by disrupting their cell walls.

Biochemical And Physiological Effects

Tributyl(2,4-dichlorobenzyl)phosphonium has been shown to have antimicrobial properties against a wide range of microorganisms, including bacteria and fungi. Additionally, Tributyl(2,4-dichlorobenzyl)phosphonium has been shown to have low toxicity in mammalian cells, making it a promising candidate for use in various applications.

Advantages And Limitations For Lab Experiments

One of the advantages of using Tributyl(2,4-dichlorobenzyl)phosphonium in lab experiments is its ability to act as a phase transfer catalyst, allowing for the synthesis of organic compounds and the extraction of metal ions. Additionally, Tributyl(2,4-dichlorobenzyl)phosphonium has been shown to have low toxicity in mammalian cells, making it a promising candidate for use in various applications. However, one limitation of using Tributyl(2,4-dichlorobenzyl)phosphonium is its limited solubility in water, which can make it difficult to use in aqueous reactions.

Future Directions

There are many future directions for the use of Tributyl(2,4-dichlorobenzyl)phosphonium in scientific research. One area of interest is the use of Tributyl(2,4-dichlorobenzyl)phosphonium as a surfactant in the production of nanoparticles. Additionally, Tributyl(2,4-dichlorobenzyl)phosphonium has been shown to have potential as an antimicrobial agent in the food industry. Further research is needed to fully understand the mechanism of action of Tributyl(2,4-dichlorobenzyl)phosphonium and to explore its potential in various applications.

Synthesis Methods

Tributyl(2,4-dichlorobenzyl)phosphonium can be synthesized by the reaction of tributylphosphine with 2,4-dichlorobenzyl chloride in the presence of a base. The reaction yields Tributyl(2,4-dichlorobenzyl)phosphonium as a white crystalline solid that is soluble in organic solvents.

Scientific Research Applications

Tributyl(2,4-dichlorobenzyl)phosphonium has been widely used in scientific research due to its unique properties. It has been used as a phase transfer catalyst in various reactions, including the synthesis of organic compounds and the extraction of metal ions. Additionally, Tributyl(2,4-dichlorobenzyl)phosphonium has been used as an antimicrobial agent, surfactant, and as a stabilizer for emulsions.

properties

CAS RN

7695-87-6

Product Name

Tributyl(2,4-dichlorobenzyl)phosphonium

Molecular Formula

C19H32Cl2P+

Molecular Weight

362.3 g/mol

IUPAC Name

tributyl-[(2,4-dichlorophenyl)methyl]phosphanium

InChI

InChI=1S/C19H32Cl2P/c1-4-7-12-22(13-8-5-2,14-9-6-3)16-17-10-11-18(20)15-19(17)21/h10-11,15H,4-9,12-14,16H2,1-3H3/q+1

InChI Key

OAGIOQZKOZPWKF-UHFFFAOYSA-N

SMILES

CCCC[P+](CCCC)(CCCC)CC1=C(C=C(C=C1)Cl)Cl

Canonical SMILES

CCCC[P+](CCCC)(CCCC)CC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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